Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C27H26ClN3O5S . This compound is notable for its intricate structure, which includes a thiophene ring, a benzylidene group, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzylidene group: This step involves a condensation reaction between an aldehyde and a benzyl compound.
Attachment of the chlorobenzyl group: This is usually done through an etherification reaction.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:
- Ethyl 2-{ (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinoacetyl}amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-{ (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinoacetyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.
Biological Activity
Ethyl 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 592514-50-6) is a synthetic compound with potential biological activity. Its complex structure suggests possible interactions with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C29H24ClNO5S
- Molecular Weight : 534.02256 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorobenzyl and methylbenzoyl groups may enhance its activity through specific receptor interactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that derivatives of this class may inhibit tumor growth effectively .
The mechanism of action for similar compounds often involves:
- Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways can lead to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Many thiophene derivatives have been shown to trigger programmed cell death in malignant cells.
- Modulation of Gene Expression : Some compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies and Research Findings
Pharmacological Implications
The pharmacological implications of this compound are promising but require further investigation. The compound's ability to interact with biological targets may lead to the development of new therapeutic agents for cancer treatment.
Properties
Molecular Formula |
C29H24ClNO5S |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H24ClNO5S/c1-3-35-29(34)25-26(32)24(37-28(25)31-27(33)22-10-6-4-8-18(22)2)16-20-9-5-7-11-23(20)36-17-19-12-14-21(30)15-13-19/h4-16,32H,3,17H2,1-2H3/b24-16-,31-28? |
InChI Key |
VVBCZLIKYIQKNY-HEVMCXDHSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=NC(=O)C4=CC=CC=C4C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=NC(=O)C4=CC=CC=C4C)O |
Origin of Product |
United States |
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